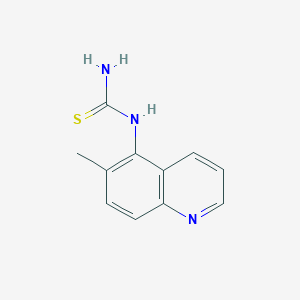
(6-Methylquinolin-5-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylquinolin-5-yl)thiourea is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring substituted with a methyl group at the 6th position and a thiourea group at the 5th position
Mechanism of Action
Target of Action
Quinoline derivatives, which include (6-methylquinolin-5-yl)thiourea, are known to have a wide range of biological targets . They are utilized in various areas of medicine and are present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The activity of these derivatives depends on the substitution on the heterocyclic pyridine ring .
Biochemical Pathways
Given the wide range of biological activities of quinoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of biological activities of quinoline derivatives, it can be inferred that the compound could have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
(6-Methylquinolin-5-yl)thiourea is believed to interact with various enzymes, proteins, and other biomoleculesThey are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Cellular Effects
Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of these compounds depends on the substitution on the heterocyclic pyridine ring .
Molecular Mechanism
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Dosage Effects in Animal Models
Thiourea and some monosubstituted thioureas are known to be toxic and tumorogenic .
Metabolic Pathways
Thiourea and its derivatives are known to undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylquinolin-5-yl)thiourea typically involves the reaction of 6-amino-2-methylquinolin-4-ol with ammonium thiocyanate in the presence of concentrated hydrochloric acid. The reaction is carried out at elevated temperatures, around 150°C, for 5-6 hours . This method yields this compound in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(6-Methylquinolin-5-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The thiourea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiourea group.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiourea derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(6-Methylquinolin-5-yl)urea: Similar structure but with an oxygen atom instead of sulfur in the urea group.
(6-Methylquinolin-5-yl)thiocarbamate: Contains a thiocarbamate group instead of thiourea.
(6-Methylquinolin-5-yl)thiocyanate: Contains a thiocyanate group instead of thiourea.
Uniqueness
(6-Methylquinolin-5-yl)thiourea is unique due to the presence of both the quinoline ring and the thiourea group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications, particularly in medicinal chemistry and materials science, where the compound’s properties can be fine-tuned for specific uses .
Properties
IUPAC Name |
(6-methylquinolin-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWXJLDCVVZZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
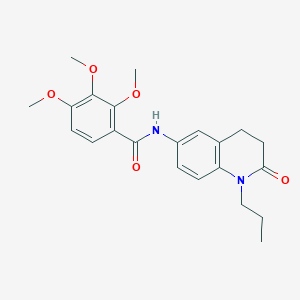
![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)
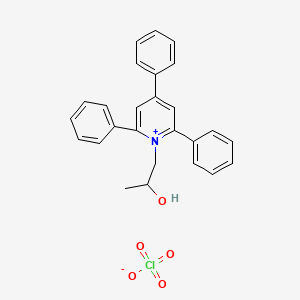
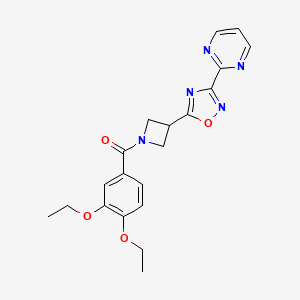
![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
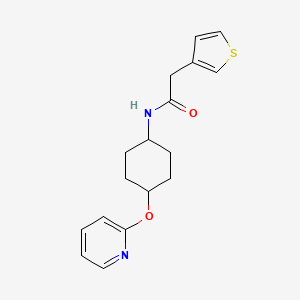
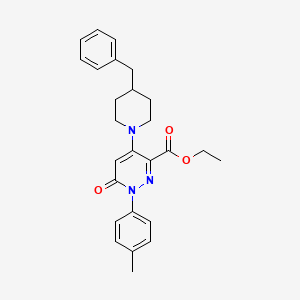
![3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2357223.png)
![2-[(4-Fluorosulfonyloxyphenyl)sulfonylamino]-1,3-thiazole](/img/structure/B2357224.png)
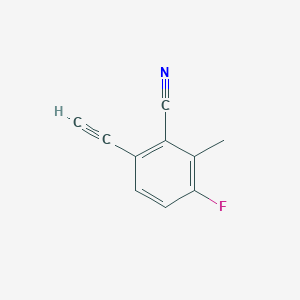
![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4-[1-(2-Methylphenyl)pyrazole-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2357227.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2357229.png)
